4-Boc-Aminopiperidine

Purity Procurement Quality Control

Mis-specifying the protecting group on a piperidine scaffold derails synthetic routes and wastes resources. Procure 4-Boc-aminopiperidine (CAS 73874-95-0) as the validated intermediate to guarantee orthogonality: • Orthogonal Stability: Survives basic, nucleophilic, and hydrogenation conditions; cleaved cleanly with acid, enabling tandem deprotection strategies. • Validated Scaffold: Used in published syntheses of CCR5 antagonists and bacterial topoisomerase inhibitors, providing direct literature precedent for route design. • Cost-Effective Scale: Patented high-yield synthesis (83.4%) and commercial availability at >99% purity reduce COGs and de-risk API process development.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 73874-95-0
Cat. No. B043040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Boc-Aminopiperidine
CAS73874-95-0
SynonymsN-4-piperidinylcarbamic Acid 1,1-Dimethylethyl Ester;  1,1-Dimethylethyl (4-piperidinyl)carbamate;  4-((1-tert-Butoxycarbonyl)amino)piperidine;  4-(N-tert-Butoxycarbonylamino)piperidine;  4-(tert-Butoxycarbonylamino)piperidine;  4-[N-(tert-Butyloxycarbony
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
InChIKeyCKXZPVPIDOJLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Boc-Aminopiperidine Procurement Guide


4-Boc-Aminopiperidine (CAS: 73874-95-0), also systematically named tert-butyl 4-piperidinylcarbamate or 4-(tert-Butoxycarbonylamino)piperidine, is a protected heterocyclic amine building block [1]. Its core structure features a tert-butyloxycarbonyl (Boc) protecting group on the 4-position amine of a piperidine ring. This Boc protection renders the nitrogen inert under basic and nucleophilic conditions, enabling selective reactions at other molecular sites before acidic deprotection to reveal the reactive free amine . The compound is supplied as a crystalline solid with a reported melting point range of 162-166 °C and is typically characterized by a molecular weight of 200.28 g/mol [2][3].

4-Boc-Aminopiperidine: Not Interchangeable


Assuming functional equivalence between 4-Boc-aminopiperidine and its structural analogs or alternative protected forms is a critical procurement error that can derail synthetic routes and falsify biological results. The core value proposition of this compound is not merely the presence of a piperidine ring but the precise orthogonality, stability, and deprotection profile of its Boc protecting group . Substituting with a Cbz- or Fmoc-protected analog fundamentally alters the reaction compatibility; for instance, a Cbz group is stable to acid but labile to hydrogenolysis, while a Boc group is acid-labile but stable to hydrogenation, dictating incompatible downstream chemistry . Furthermore, substitution with other in-class compounds like 4-amino-1-Boc-piperidine (CAS 87120-72-7) or even 3-Boc-aminopiperidine introduces different regiochemistry or cost and yield profiles [1]. The following evidence demonstrates the specific, quantifiable attributes of 4-Boc-aminopiperidine (CAS 73874-95-0) that make it the scientifically requisite choice over these comparators.

4-Boc-Aminopiperidine vs. Closest Analogs


Purity Advantage Over Cbz-Protected Analog

4-Boc-aminopiperidine is commercially available at a consistently higher verified purity level compared to its direct Cbz-protected analog, 4-Cbz-aminopiperidine (CAS 182223-54-7). This higher purity reduces the need for in-house repurification and minimizes impurities that could interfere in sensitive assays or subsequent synthetic steps [1].

Purity Procurement Quality Control

High-Yield Synthesis Route

Patented processes demonstrate that 4-Boc-aminopiperidine can be produced in high yield and purity, with specific synthetic routes achieving yields significantly higher than those for alternative starting materials like 4-aminopiperidine (CAS 504-24-5). This validates the economic and practical viability of using 4-Boc-aminopiperidine as a building block for large-scale applications [1][2].

Process Chemistry Scale-up API Synthesis

Orthogonal Protection Stability

The Boc protecting group on 4-Boc-aminopiperidine confers a specific, orthogonal chemical stability profile that is distinct from other common amine protecting groups like Cbz (carboxybenzyl) and Fmoc (fluorenylmethoxycarbonyl). This allows for selective, sequential deprotection in complex synthetic sequences where other protecting groups would fail [1].

Protecting Groups Orthogonal Chemistry Synthetic Strategy

Validated Drug Discovery Applications

4-Boc-aminopiperidine is not a theoretical building block; its utility is concretely validated in the primary literature for synthesizing advanced pharmaceutical leads, specifically aminopiperidine-based antiviral chemokine (C-C motif) receptor 5 (CCR5) antagonists and broad-spectrum antibacterial agents targeting bacterial topoisomerase type II [1][2][3]. This demonstrated application in clinically relevant programs distinguishes it from less characterized analogs.

Medicinal Chemistry Drug Discovery CCR5 Antagonist

4-Boc-Aminopiperidine Application Scenarios


Orthogonal Drug Scaffold Synthesis

When a synthetic route requires a piperidine building block with an amine that must survive nucleophilic, basic, or hydrogenation conditions but be cleanly deprotected later in the sequence, 4-Boc-aminopiperidine is the optimal choice. Its orthogonal stability profile (stable to base/hydrogenation, labile to acid) allows it to be used in tandem with Cbz- or Fmoc-protected intermediates, enabling the efficient construction of complex, multi-functional molecules [1].

CCR5 and Antibacterial Program Development

For medicinal chemistry and process chemistry teams working on aminopiperidine-based CCR5 antagonists or bacterial topoisomerase inhibitors, 4-Boc-aminopiperidine is the validated starting material. Its use is supported by peer-reviewed literature, providing a direct synthetic precedent that can accelerate early-stage discovery and de-risk subsequent scale-up. The availability of high-purity commercial material (>99% by GC) further supports reliable SAR generation.

API Manufacturing with 4-Aminopiperidine

For industrial production, the patented high-yielding synthesis of 4-Boc-aminopiperidine (achieving 83.4% yield) provides a more cost-effective and scalable route compared to methods reliant on expensive 4-aminopiperidine [2]. Procuring this compound as a validated intermediate can lower overall Cost of Goods (COGs) and improve process robustness for Active Pharmaceutical Ingredient (API) synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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